molecular formula C19H22INO2 B14603767 N-[3-(Hexyloxy)phenyl]-2-iodobenzamide CAS No. 58495-03-7

N-[3-(Hexyloxy)phenyl]-2-iodobenzamide

Cat. No.: B14603767
CAS No.: 58495-03-7
M. Wt: 423.3 g/mol
InChI Key: MSWPPCIVYCCCAW-UHFFFAOYSA-N
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Description

N-[3-(Hexyloxy)phenyl]-2-iodobenzamide is an organic compound with the molecular formula C19H22INO2 It is characterized by the presence of a hexyloxy group attached to a phenyl ring, which is further connected to an iodinated benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Hexyloxy)phenyl]-2-iodobenzamide typically involves a multi-step process:

    Formation of the Hexyloxyphenyl Intermediate: The initial step involves the alkylation of phenol with hexyl bromide in the presence of a base such as potassium carbonate to form 3-(hexyloxy)phenol.

    Iodination: The next step is the iodination of 2-aminobenzamide using iodine and an oxidizing agent like sodium iodate to form 2-iodobenzamide.

    Coupling Reaction: Finally, the 3-(hexyloxy)phenol is coupled with 2-iodobenzamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Hexyloxy)phenyl]-2-iodobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodinated benzamide moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hexyloxy and benzamide groups.

    Coupling Reactions: The phenyl ring can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with potassium permanganate can produce carboxylic acid derivatives.

Scientific Research Applications

N-[3-(Hexyloxy)phenyl]-2-iodobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-[3-(Hexyloxy)phenyl]-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The hexyloxy group enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The iodinated benzamide moiety may participate in halogen bonding, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(Methoxy)phenyl]-2-iodobenzamide: Similar structure but with a methoxy group instead of a hexyloxy group.

    N-[3-(Ethoxy)phenyl]-2-iodobenzamide: Contains an ethoxy group instead of a hexyloxy group.

    N-[3-(Propoxy)phenyl]-2-iodobenzamide: Features a propoxy group in place of the hexyloxy group.

Uniqueness

N-[3-(Hexyloxy)phenyl]-2-iodobenzamide is unique due to its hexyloxy group, which imparts distinct lipophilic properties and influences its reactivity and biological activity. This makes it a valuable compound for specific applications where enhanced lipophilicity is desired.

Properties

CAS No.

58495-03-7

Molecular Formula

C19H22INO2

Molecular Weight

423.3 g/mol

IUPAC Name

N-(3-hexoxyphenyl)-2-iodobenzamide

InChI

InChI=1S/C19H22INO2/c1-2-3-4-7-13-23-16-10-8-9-15(14-16)21-19(22)17-11-5-6-12-18(17)20/h5-6,8-12,14H,2-4,7,13H2,1H3,(H,21,22)

InChI Key

MSWPPCIVYCCCAW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2I

Origin of Product

United States

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